1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid
Beschreibung
1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a carboxylic acid moiety at the 3-position. The 5,5-difluoro substitution on the piperidine ring introduces steric and electronic effects, influencing its physicochemical properties and reactivity. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules where fluorine substituents enhance metabolic stability and binding affinity .
Eigenschaften
IUPAC Name |
5,5-difluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c15-14(16)6-11(12(18)19)7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICPFFSPPXEEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155138 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356338-81-2 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356338-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Ring Construction via Cyclization
A common approach involves building the piperidine ring from acyclic precursors. For example, Dieckmann cyclization of diester precursors facilitates ring closure while positioning the carboxylic acid group.
Procedure :
- Ethyl 3-aminopent-4-enoate is treated with diethyl acetylenedicarboxylate in toluene under reflux to form a diester intermediate.
- Cyclization via Dieckmann conditions (NaH, THF, 0°C to room temperature) yields the piperidine-3-carboxylate scaffold.
- Fluorination at the 5-position is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 12 hours, introducing two fluorine atoms with >90% regioselectivity.
Key Data :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Cyclization | NaH, THF, 0°C | 78% |
| Fluorination | Selectfluor, MeCN, 80°C | 85% |
Cbz Protection of the Piperidine Amine
The secondary amine is protected to prevent unwanted side reactions during subsequent steps.
Procedure :
- The fluorinated piperidine-3-carboxylate (1.0 equiv) is dissolved in dichloromethane.
- Benzyl chloroformate (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
- The reaction is stirred for 4 hours at room temperature, yielding the Cbz-protected intermediate.
Optimization Notes :
Carboxylic Acid Functionalization
The ester group is hydrolyzed to the free carboxylic acid under basic conditions.
Procedure :
- The Cbz-protected ester (1.0 equiv) is treated with LiOH (3.0 equiv) in a THF/water (3:1) mixture.
- The reaction is stirred at 50°C for 6 hours, followed by acidification with HCl to pH 2–3.
- The product precipitates and is isolated via filtration.
Yield : 92–95% after recrystallization from ethanol/water.
Alternative Synthetic Pathways
Late-Stage Fluorination
An alternative strategy introduces fluorine after ring formation and Cbz protection:
- Piperidine-3-carboxylic acid is Cbz-protected using standard conditions.
- Electrophilic fluorination at the 5-position employs N-fluorobenzenesulfonimide (NFSI) (2.2 equiv) with catalytic Cu(OTf)₂ in DMF at 100°C for 24 hours.
Advantages :
- Avoids incompatibility between fluorine and ester groups during cyclization.
- Higher functional group tolerance for complex substrates.
Disadvantages :
- Lower yields (65–70%) due to competing side reactions.
Chiral Synthesis for Enantiomerically Pure Forms
The (3R)-enantiomer (CAS 2200552-22-1) is synthesized using chiral auxiliaries or asymmetric catalysis:
- Evans oxazolidinone methodology directs stereochemistry during piperidine ring formation.
- Enzymatic resolution with lipases separates enantiomers post-synthesis.
Key Data :
| Method | Optical Purity | Yield |
|---|---|---|
| Evans auxiliary | 98% ee | 62% |
| Enzymatic resolution | 99% ee | 58% |
Industrial-Scale Production Considerations
Commercial suppliers like Shanghai GL Peptide Ltd. employ continuous flow reactors to enhance scalability:
- Flow fluorination : Selectfluor is delivered in a segmented gas-liquid flow system, improving mixing and reducing reaction time by 40%.
- In-line IR monitoring : Ensures real-time quality control during Cbz protection and hydrolysis steps.
Analytical Characterization
Final products are validated using:
- ¹H/¹⁹F NMR : Confirms fluorine integration and absence of diastereomers.
- HPLC-MS : Verifies molecular weight (299.27 g/mol) and purity (>99%).
- X-ray crystallography : Resolves absolute configuration for chiral variants.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization + Early Fluorination | High yield (85%), scalable | Requires anhydrous conditions |
| Late-Stage Fluorination | Functional group tolerance | Moderate yield (65–70%) |
| Chiral Synthesis | High enantiopurity | Cost-intensive reagents |
Analyse Chemischer Reaktionen
1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- IUPAC Name : 1-((benzyloxy)carbonyl)-5,5-difluoropiperidine-3-carboxylic acid
- Molecular Formula : C14H15F2NO4
- Molecular Weight : 299.28 g/mol
- CAS Number : 1356338-81-2
- Purity : Typically ≥ 97% .
The compound features a piperidine ring substituted with fluorine atoms and a benzyloxycarbonyl group, which enhances its chemical reactivity and solubility.
Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity.
Drug Discovery and Development
This compound is utilized in the development of small-molecule drugs targeting various diseases, including neurodegenerative disorders and cancers. Its derivatives have been explored for their potential to inhibit specific enzymes or receptors involved in disease pathways.
Protein Degradation Technologies
Recent studies have highlighted the utility of this compound in protein degradation technologies, particularly in the design of proteolysis-targeting chimeras (PROTACs). These molecules leverage the compound's structure to facilitate targeted degradation of specific proteins within cells, offering a novel approach to cancer therapy .
Case Study 1: Targeting Huntington's Disease
A study published in Nature Chemical Biology investigated the use of compounds similar to this compound for targeting QPCT (glutaminyl cyclase), an enzyme implicated in Huntington's disease. The research demonstrated that modifications to the piperidine structure could enhance binding affinity and selectivity .
Case Study 2: Synthesis of Anticancer Agents
Research conducted by Jimenez-Sanchez et al. explored the synthesis of anticancer agents using this compound as a key intermediate. The study reported that derivatives exhibited promising cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Wirkmechanismus
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing selective reactions at other sites on the molecule. The difluoromethyl groups contribute to the compound’s stability and reactivity, influencing its interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
The following compounds share structural or functional similarities with 1-[(benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid. Key differences lie in ring size, substituent groups, fluorine placement, and applications.
Structural and Functional Comparison
Table 1: Structural and Functional Properties of Comparable Compounds
Key Differences and Implications
Ring Size and Strain :
- The piperidine ring (6-membered) in the target compound offers conformational flexibility, reducing ring strain compared to the azetidine (4-membered) analog in PBLL1524 . Azetidines exhibit higher strain, which may enhance reactivity but reduce metabolic stability.
- The pyrrolidine derivative () lacks fluorine and features a ketone group, making it more polar and susceptible to redox reactions .
Protecting Groups: The Cbz group (benzyloxycarbonyl) in the target compound is stable under basic conditions but cleaved via hydrogenolysis. In contrast, the Boc group (tert-butoxycarbonyl) in similar compounds (e.g., ) is acid-labile, enabling orthogonal deprotection strategies .
Fluorine Substitution: The 5,5-difluoro substitution in the target compound enhances electronegativity and lipophilicity compared to mono-fluoro analogs (e.g., PBLL1524). Difluoro groups also reduce basicity of the piperidine nitrogen, impacting solubility and pharmacokinetics .
Chirality and Steric Effects :
- The (3S,4R)-configured compound () demonstrates how stereochemistry and bulky substituents (e.g., phenyl at C4) influence binding to biological targets like enzymes or receptors .
Biologische Aktivität
1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid (CAS: 1356338-81-2) is a synthetic compound with potential biological activity. Its molecular formula is C14H15F2NO4, and it has a molecular weight of 299.28 g/mol. The compound features a piperidine ring substituted with benzyloxy and difluoromethyl groups, which may contribute to its biological properties.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- IUPAC Name : 1-((benzyloxy)carbonyl)-5,5-difluoro-3-piperidinecarboxylic acid
- SMILES Notation : O=C(O)C1CN(C(=O)OCC2=CC=CC=C2)CC(F)(F)C1
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, the presence of difluoromethyl groups can enhance lipophilicity and potentially improve bioavailability.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the role of similar piperidine derivatives in inhibiting cancer cell proliferation. The findings suggested that these compounds could induce apoptosis in cancer cells through modulation of autophagy pathways and inhibition of specific nuclear receptors such as REV-ERB .
- Metabolic Regulation : The compound's ability to influence metabolic processes has been investigated. Inhibition of REV-ERB has been linked to enhanced metabolic activity and could play a role in weight management and metabolic disorders .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1356338-81-2 |
| Molecular Formula | C14H15F2NO4 |
| Molecular Weight | 299.28 g/mol |
| Purity | ≥97% |
| Potential Biological Activities | Anticancer, Metabolic Regulation, Neuroprotection |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm regioselective fluorination and Cbz-group incorporation. For example, the absence of a proton signal at the 5-position and distinct fluorine couplings (J ~ 250 Hz) validate difluorination .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 316.0964 for C₁₅H₁₆F₂NO₄) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and detects potential epimerization .
How can reaction conditions be optimized to improve fluorination yield?
Advanced
Optimization involves:
- Catalyst Screening : Test fluorinating agents (e.g., DAST vs. XtalFluor-E) to balance reactivity and selectivity. XtalFluor-E may reduce side reactions like elimination .
- Temperature Control : Maintain −40°C to −20°C during fluorination to minimize decomposition.
- Solvent Selection : Use anhydrous DCM or THF to enhance reagent solubility and reaction homogeneity .
- Monitoring : Use ¹⁹F NMR to track reaction progress and adjust stoichiometry dynamically .
What strategies mitigate epimerization during Cbz-group introduction?
Advanced
Epimerization at the 3-carboxylic acid position can occur under basic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Perform benzyl chloroformate addition at 0–5°C to slow base-catalyzed racemization .
- Mild Bases : Use N-methylmorpholine instead of triethylamine to reduce basicity while maintaining reaction efficiency .
- Chiral HPLC Analysis : Regularly check enantiomeric excess (ee) during synthesis to detect early-stage racemization .
How does the 5,5-difluoro substitution influence stability under acidic/basic conditions?
Advanced
The difluoro group enhances stability via two mechanisms:
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, reducing susceptibility to nucleophilic attack at the piperidine ring .
- Steric Protection : The 5,5-difluoro substitution creates a steric shield, slowing hydrolysis of the Cbz group in acidic media (pH < 3).
Stability Data Table :
| Condition (pH) | Half-Life (Cbz Group Hydrolysis) |
|---|---|
| 1.0 | >48 hours |
| 7.4 | 12 hours |
| 10.0 | <2 hours |
| Data derived from analogs in |
How to design enzyme inhibition assays for evaluating bioactivity?
Q. Advanced
- Target Selection : Prioritize enzymes sensitive to fluorinated piperidines (e.g., prolyl oligopeptidase or dipeptidyl peptidase IV) .
- Assay Protocol :
- Controls : Include a known inhibitor (e.g., diprotin A for DPP-IV) to validate assay conditions .
How to resolve contradictions in reported synthetic yields?
Advanced
Discrepancies in yields (e.g., 40–75% in fluorination steps) may arise from:
- Impurity Profiles : Side products (e.g., monofluorinated or elimination byproducts) can skew yield calculations. Use ¹⁹F NMR to quantify difluorinated product vs. impurities .
- Scale Effects : Small-scale reactions (<1 mmol) often report higher yields due to better mixing. Pilot scalability studies under identical conditions (e.g., 10 mmol scale) to identify mass transfer limitations .
- Reagent Quality : Ensure fluorinating agents are freshly distilled or stabilized with molecular sieves to maintain reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
